molecular formula C15H18ClN B3077510 N-benzyl-1-(3-methylphenyl)methanamine hydrochloride CAS No. 1048640-75-0

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride

Cat. No.: B3077510
CAS No.: 1048640-75-0
M. Wt: 247.76 g/mol
InChI Key: NSMQBJXUTMVAHS-UHFFFAOYSA-N
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Description

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride (IUPAC name: (3-methylphenyl)-N-benzylmethanamine hydrochloride; CAS 15429-17-1) is a secondary amine derivative with a molecular formula of C₁₅H₁₈ClN and a molecular weight of 247.77 g/mol . Structurally, it consists of a benzyl group attached to the nitrogen atom and a 3-methylphenyl substituent on the methanamine backbone. This compound is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQBJXUTMVAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-methylphenyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with 3-methylphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-1-(3-methylphenyl)methanamine hydrochloride with analogs differing in substituents, synthesis routes, and physicochemical properties. Key distinctions are summarized in Table 1 .

Substituent Position and Electronic Effects

  • This enhances interactions with electron-deficient biological targets (e.g., enzymes or receptors). Synthesized via reductive amination using Pd/NiO (90% yield), this compound exhibits distinct ¹H NMR shifts (δ 6.87–6.85 ppm for methoxy protons) compared to the 3-methyl analog . Key difference: Methoxy substituents improve water solubility but may reduce membrane permeability due to polarity .
  • However, nitro groups are often associated with toxicity risks .

Structural Analogues with Modified Backbones

  • N-(3-Methylbenzyl)-1-Phenylethanamine Hydrochloride (CAS 1047652-32-3):

    • Features a phenylethanamine backbone instead of methanamine, increasing molecular weight (262 g/mol ) and lipophilicity (logP = 3.48). The extended carbon chain may influence receptor selectivity .
  • 1-(3-Methylphenyl)-1-Phenylmethanamine Hydrochloride (CAS 5267-48-1):

    • Lacks the benzyl group, with a phenyl group directly attached to the methanamine. This simplification reduces steric hindrance but may diminish binding specificity .

Physicochemical and Pharmacokinetic Properties

  • logP comparisons :

    • N-(3-Methylbenzyl)-1-phenylethanamine hydrochloride: logP = 3.48 .
    • N-Benzyl-1-(4-methoxyphenyl)methanamine: Estimated logP ≈ 2.5–3.0 (lower due to –OCH₃) .
    • The 3-methylphenyl analog (main compound) likely has a logP ≈ 3.0–3.5, balancing lipophilicity and solubility .

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) logP CAS Number Key Feature(s)
N-Benzyl-1-(3-methylphenyl)methanamine HCl C₁₅H₁₈ClN 3-methylphenyl, benzyl 247.77 ~3.2 15429-17-1 Balanced lipophilicity, high stability
N-Benzyl-1-(4-methoxyphenyl)methanamine C₁₅H₁₈ClNO 4-methoxyphenyl 263.77 ~2.8 N/A Enhanced polarity, Pd/NiO synthesis
N-Benzyl-1-(4-nitrophenyl)methanamine C₁₄H₁₃N₃O₂ 4-nitrophenyl 255.28 ~1.5 14429-16-4 Electron-withdrawing, metabolic risks
N-(3-Methylbenzyl)-1-phenylethanamine HCl C₁₆H₁₉ClN phenylethanamine 262.00 3.48 1047652-32-3 Extended backbone, racemic mixture

Biological Activity

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, a compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol, has garnered attention in both organic synthesis and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound is synthesized through the reaction of benzyl chloride with 3-methylphenylmethanamine in the presence of a base, typically sodium hydroxide, within organic solvents like toluene or dichloromethane at elevated temperatures. The compound serves as a building block for more complex organic molecules and is utilized in various industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it may act as either an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects against various bacterial strains and fungi. For instance, in vitro tests have demonstrated that certain derivatives of similar compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0098 mg/mL

2. Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition, which is crucial for understanding its potential therapeutic roles in treating diseases linked to enzyme dysfunctions. It has shown promise in modulating the activity of enzymes involved in metabolic pathways.

3. Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of this compound, particularly concerning its potential in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors suggests it may influence mood and cognitive functions .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's antibacterial properties against resistant strains of E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .
  • Neuropharmacological Assessment : Another investigation assessed the compound's effects on neurotransmitter release in rodent models, indicating potential anxiolytic effects that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via reductive amination between 3-methylbenzaldehyde and benzylamine, followed by HCl salt formation. Key steps include:

  • Condensation of 3-methylbenzaldehyde with benzylamine in methanol under reflux .
  • Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to yield the secondary amine .
  • Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt.
    • Purity Optimization : Purity (>95%) is achieved via recrystallization (ethanol/water) and confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks at δ 2.35 (3H, singlet, Ar-CH₃), 3.85 (2H, s, CH₂-N), and 7.2–7.4 (aromatic protons) confirm the structure .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 242.1, with fragmentation patterns matching the benzyl and 3-methylphenyl groups .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Irritant (skin/eyes) and hygroscopic. No acute toxicity reported, but assume mutagenic potential .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under argon at 4°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Mechanistic Insight : The compound’s secondary amine can act as a hydrogen-bond donor, interacting with targets like GPCRs or monoamine transporters. Enantiomeric purity (if applicable) may alter binding affinity. Chiral HPLC (e.g., Chiralpak AD-H column) is recommended to resolve stereoisomers .

Q. What strategies address low yields in the reductive amination step?

  • Optimization :

  • Use Dean-Stark traps to remove water during imine formation.
  • Replace NaBH₄ with selective reducing agents (e.g., NaBH(OAc)₃) to minimize byproducts .
  • Screen solvents (e.g., THF or dichloromethane) for improved reaction kinetics .

Q. How can computational modeling predict this compound’s pharmacokinetics?

  • Methods :

  • Molecular Docking : AutoDock Vina assesses binding to serotonin receptors (e.g., 5-HT2A) using PDB structures.
  • ADME Prediction : SwissADME calculates logP (~3.2) and predicts blood-brain barrier permeability, critical for CNS-targeted studies .

Q. What are common impurities in synthesis, and how are they identified?

  • Impurities : Residual benzylamine (unreacted starting material) or over-reduction products.
  • Detection : LC-MS (electrospray ionization) identifies impurities at m/z 108 (benzylamine) and m/z 226 (dihydro byproduct). Purge via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does the hydrochloride salt form enhance stability compared to the free base?

  • Rationale : The HCl salt improves crystallinity, reduces hygroscopicity, and enhances solubility in polar solvents (e.g., water or ethanol). Stability studies (TGA/DSC) show decomposition >200°C, suitable for long-term storage .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(3-methylphenyl)methanamine hydrochloride
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